[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate Iota-carrageenan is a carrageenan.
Brand Name: Vulcanchem
CAS No.: 9062-07-1
VCID: VC20846684
InChI: InChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)/p-4/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22+,23+,24-/m1/s1
SMILES: C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O
Molecular Formula: C24H34O31S4-4
Molecular Weight: 946.8 g/mol

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate

CAS No.: 9062-07-1

Cat. No.: VC20846684

Molecular Formula: C24H34O31S4-4

Molecular Weight: 946.8 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate - 9062-07-1

Specification

CAS No. 9062-07-1
Molecular Formula C24H34O31S4-4
Molecular Weight 946.8 g/mol
IUPAC Name [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Standard InChI InChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)/p-4/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22+,23+,24-/m1/s1
Standard InChI Key QIDSWKFAPCTSKL-RRQHLKGPSA-J
Isomeric SMILES C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O
SMILES C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O
Canonical SMILES C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O

Introduction

Chemical Identity and Structural Overview

Nomenclature and Classification

The compound [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate is categorized as a complex glycoside containing multiple sulfate functional groups. It belongs to the broader class of sulfated carbohydrates, which play crucial roles in biological systems for cellular signaling and interactions. The compound features characteristic dioxabicyclo[3.2.1]octane cores, which are significant structural motifs found in various natural products.

Molecular Identity Parameters

Table 1 presents the key molecular identity parameters of the compound:

ParameterValueReference
Chemical FormulaC24H38O31S4
Molecular Weight950.8 g/mol
Exact Mass950.0279891 Da
InChIInChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)
InChIKeyQIDSWKFAPCTSKL-RRQHLKGPSA-N

The compound contains 10 hydrogen bond donors and 31 hydrogen bond acceptors, with a topological polar surface area of 492 Ų . The large number of polar functional groups, especially the sulfate groups, contributes to its hydrophilic character, reflected in its calculated XLogP3-AA value of -9.1 .

Structural Features and Characteristics

Key Structural Motifs

The compound is characterized by several distinctive structural features:

  • Multiple dioxabicyclo[3.2.1]octane cores, which are rigid bicyclic frameworks containing oxygen bridges

  • Four sulfate groups positioned at specific stereogenic centers

  • Several hydroxyl groups providing potential sites for hydrogen bonding

  • Glycosidic linkages connecting various carbohydrate-like moieties

Stereochemistry and Conformation

The compound contains 20 defined stereogenic centers, making it stereochemically complex . This high level of stereochemical complexity is typical of naturally occurring carbohydrates and their derivatives. The specific stereochemical configuration at each chiral center is crucial for its molecular recognition and potential biological activities.

The rigid bicyclic cores constrain the conformation of the molecule, limiting rotational freedom around certain bonds. This conformational rigidity may be advantageous for specific binding interactions with biological targets, as it reduces the entropic penalty associated with adopting a binding conformation .

Physical and Chemical Properties

Physical Properties

Table 2 summarizes the key physical properties of the compound:

PropertyValueReference
Physical StateColorless powder (predicted)
SolubilityLikely soluble in water; poorly soluble in organic solvents
Melting PointNot experimentally determined-
Optical RotationLikely exhibits optical activity due to multiple stereogenic centers-
HygroscopicityLikely hygroscopic due to multiple hydroxyl and sulfate groups-

The compound's high polarity suggests it would be soluble in aqueous media but poorly soluble in non-polar organic solvents. The presence of multiple hydroxyl and sulfate groups would likely make the compound hygroscopic, readily absorbing moisture from the atmosphere.

Chemical Reactivity

The chemical reactivity of this compound is governed by its functional groups:

  • Sulfate groups can undergo hydrolysis under acidic conditions

  • Hydroxyl groups can participate in esterification, etherification, and oxidation reactions

  • Glycosidic linkages are susceptible to acid-catalyzed hydrolysis

  • The bicyclic core structures may undergo ring-opening under specific conditions

The compound may exhibit similar reactivity patterns to other sulfated carbohydrates, such as those found in glycosaminoglycans like chondroitin sulfate, which contain sulfate esters that can be cleaved by specific sulfatases .

Synthesis and Reaction Pathways

Synthetic Approaches

The synthesis of this complex molecule would likely involve multiple steps and precise control of stereochemistry. Based on related compounds, potential synthetic strategies might include:

  • Ketalization/ring-closing metathesis (K/RCM) for construction of the dioxabicyclo[3.2.1]octane cores

  • Selective functionalization through dihydroxylation or epoxidation reactions

  • Stereoselective glycosylation reactions to establish the glycosidic linkages

  • Regioselective sulfation using sulfur trioxide-pyridine complex

A possible synthetic sequence for the dioxabicyclo[3.2.1]octane core, inspired by the synthesis of related structures such as those in sorangicin A, might involve:

  • Formation of an appropriate diene diol

  • Ketalization/ring-closing metathesis (K/RCM) to construct the bicyclic framework

  • Selective functionalization to install the required stereogenic centers

  • Strategic introduction of the sulfate groups at specific positions

Key Reaction Intermediates

The synthesis would likely involve key intermediates such as:

  • Protected carbohydrate precursors

  • Unsaturated bicyclic intermediates prior to functionalization

  • Partially sulfated intermediates before complete sulfation

  • Glycosyl donors and acceptors for the assembly of the oligosaccharide framework

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of this compound would be influenced by:

Modifications of the sulfation pattern, as seen in related compounds like glycosaminoglycans, can significantly alter biological activities. For example, the different sulfation patterns in chondroitin sulfate variants (CS-A, CS-C, CS-D, and CS-E) result in distinct biological properties .

Analytical Characterization

Spectroscopic Characterization

The compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be crucial for structural elucidation, providing information about:

  • 1H-NMR: Chemical shifts of protons in different chemical environments

  • 13C-NMR: Carbon skeleton and functional group identification

  • 2D-NMR (COSY, HSQC, HMBC, ROESY): Connectivity information and stereochemical relationships

For related compounds with dioxabicyclo[3.2.1]octane cores, characteristic 1H-NMR signals have been observed in the regions of δ 3.64-4.27 ppm for oxygenated methine groups and 13C-NMR signals at δ 70.1-84.0 ppm for oxygenated carbon atoms .

Mass Spectrometry

Mass spectrometry would provide information about:

  • Molecular weight confirmation

  • Fragmentation patterns specific to sulfated glycosides

  • Structural confirmation through accurate mass measurements

Characteristic fragment ions for sulfated compounds include m/z 97 [HSO4]− and 143 [Na2HSO4]+, which are diagnostic for the presence of sulfate groups .

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • Hydroxyl groups (3440-3441 cm−1)

  • Sulfate groups (1263-1270 cm−1)

  • C-O stretching vibrations (~1045-1088 cm−1)

Chromatographic Analysis

Chromatographic techniques useful for analysis include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and isolation

  • Ion-Exchange Chromatography: Particularly suitable for separating charged molecules like sulfated compounds

  • Size Exclusion Chromatography: For molecular weight determination and purification

Recent Research Findings

Structural Analogs and Their Properties

Recent research has explored related compounds with similar structural features:

  • Spiculiferosides, sulfated polyhydroxysteroid glycosides isolated from the sea star Henricia spiculifera, contain comparable sulfated glycoside structures with biological relevance .

  • Didemniserinolipid B, synthesized using a ketalization/ring-closing metathesis strategy, contains a similar 6,8-dioxabicyclo[3.2.1]octene core that was functionalized through dihydroxylation and epoxidation routes .

These structural analogs provide insights into potential synthetic approaches and biological activities that might be relevant to the compound of interest.

Emerging Applications

Recent findings suggest potential applications in:

  • Natural Product Drug Discovery: As components of marine natural products with therapeutic potential .

  • Glycobiology Research: As tools for understanding carbohydrate-protein interactions and glycobiology mechanisms .

  • Biomaterials Development: As building blocks for functionalized biomaterials with specific biological activities .

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